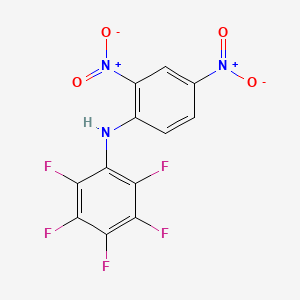![molecular formula C20H22N4O3S B5119085 ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate, commonly known as QL-IX-55, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. QL-IX-55 is a pyrazole-based compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
QL-IX-55 exerts its biological effects by targeting specific enzymes and signaling pathways. In cancer cells, QL-IX-55 inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In inflammation, QL-IX-55 inhibits the activity of IκB kinase (IKK), which is involved in the activation of NF-κB signaling pathway, leading to the reduction of pro-inflammatory cytokine production. In neurodegeneration, QL-IX-55 scavenges reactive oxygen species (ROS) and inhibits the activity of acetylcholinesterase (AChE), leading to the protection of neurons from oxidative stress and the improvement of cognitive function.
Biochemical and Physiological Effects:
QL-IX-55 has been shown to have various biochemical and physiological effects, depending on the research area. In cancer research, QL-IX-55 induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation research, QL-IX-55 reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB signaling pathway, and reduces tissue damage. In neurodegeneration research, QL-IX-55 protects neurons from oxidative stress, improves cognitive function, and reduces neuroinflammation.
实验室实验的优点和局限性
QL-IX-55 has several advantages for lab experiments, such as its high purity, stability, and specificity. QL-IX-55 is also relatively easy to synthesize using the optimized method. However, QL-IX-55 has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. QL-IX-55 also has some toxicity at high concentrations, which may limit its use in vivo.
未来方向
QL-IX-55 has several potential future directions for research, such as the development of more potent analogs with improved pharmacokinetics and bioavailability, the investigation of its effects on other diseases, such as diabetes and cardiovascular diseases, and the exploration of its combination therapy with other drugs. QL-IX-55 also has potential applications in drug discovery, as a lead compound for the development of new drugs targeting HDACs, IKK, and AChE.
合成方法
QL-IX-55 has been synthesized using a specific method that involves the reaction of 2-(2-quinolinylthio)butanoic acid with ethyl 1-methyl-1H-pyrazole-4-carboxylate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of QL-IX-55, which is then purified using column chromatography. The synthesis method has been optimized to obtain a high yield of QL-IX-55 with high purity.
科学研究应用
QL-IX-55 has been studied for its potential applications in various research areas, such as cancer, inflammation, and neurodegeneration. In cancer research, QL-IX-55 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, QL-IX-55 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegeneration research, QL-IX-55 has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-16(28-17-11-10-13-8-6-7-9-15(13)22-17)19(25)23-18-14(12-21-24(18)3)20(26)27-5-2/h6-12,16H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARJCMVSQZEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NN1C)C(=O)OCC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

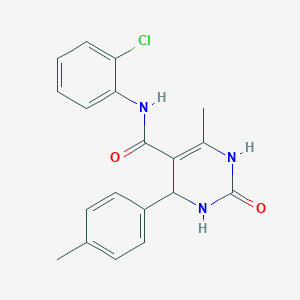
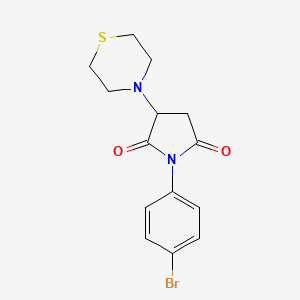
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
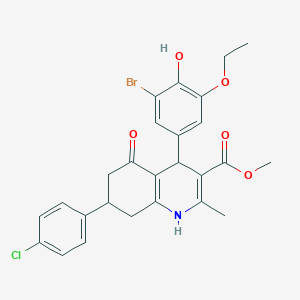
![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5119050.png)
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
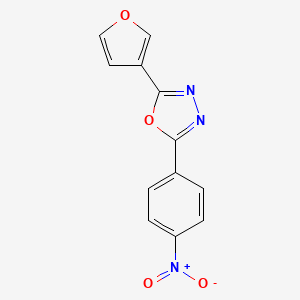
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
